1-Amino-4-methylpentan-2-ol hydrochloride
Overview
Description
1-Amino-4-methylpentan-2-ol hydrochloride is a chemical compound with the CAS Number: 1334149-36-8 . It has a molecular weight of 153.65 and its IUPAC name is 1-amino-4-methyl-2-pentanol hydrochloride . The compound is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI code for 1-Amino-4-methylpentan-2-ol hydrochloride is1S/C6H15NO.ClH/c1-5(2)3-6(8)4-7;/h5-6,8H,3-4,7H2,1-2H3;1H
. This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
1-Amino-4-methylpentan-2-ol hydrochloride is a powder that is stored at room temperature . Its molecular weight is 153.65 . More specific physical and chemical properties are not provided in the search results.Scientific Research Applications
Chemical Synthesis and Organic Chemistry Applications
Research on amino-1,2,4-triazoles and related compounds highlights the utility of similar chemical structures in the fine organic synthesis industry. These compounds serve as basic raw materials for producing agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. They are also used in the production of analytical reagents, flotation reagents, heat-resistant polymers, and products with fluorescent properties, indicating a potential application area for 1-Amino-4-methylpentan-2-ol hydrochloride in similar synthesis processes and product developments (Nazarov et al., 2021).
Anticancer Research
The structure of 1-Amino-4-methylpentan-2-ol hydrochloride may also find relevance in anticancer research, as seen in studies involving glycyrrhetinic acids (GAs). These compounds, derived from licorice, have shown promising results as scaffolds for developing anticancer agents due to their peculiar structural features conducive to semisynthetic modifications for cytotoxic effects. This suggests that 1-Amino-4-methylpentan-2-ol hydrochloride could potentially be explored as a scaffold for anticancer drug development, leveraging its unique chemical structure for creating derivatives with targeted biological activities (Hussain et al., 2021).
Polymer Chemistry and Material Science
In the realm of polymer chemistry and material science, chemical compounds with functional groups similar to those in 1-Amino-4-methylpentan-2-ol hydrochloride are utilized for synthesizing new biopolymer ethers and esters. These derivatives, with specific properties tailored by functional groups, substitution degrees, and patterns, have vast applications in creating materials with desired physical and chemical characteristics. This area of research could benefit from investigating 1-Amino-4-methylpentan-2-ol hydrochloride for synthesizing novel materials, especially in the development of bio-based products and polymers with unique properties (Petzold-Welcke et al., 2014).
Safety And Hazards
The safety information for 1-Amino-4-methylpentan-2-ol hydrochloride includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . The compound is labeled with the GHS07 pictogram and the signal word "Warning" .
properties
IUPAC Name |
1-amino-4-methylpentan-2-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO.ClH/c1-5(2)3-6(8)4-7;/h5-6,8H,3-4,7H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZBZLSXZOOFIHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CN)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-4-methylpentan-2-ol hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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